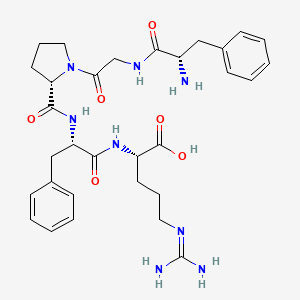

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine

説明

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is a synthetic pentapeptide with the sequence Phe-Gly-Pro-Phe-Arg. Its structure features alternating hydrophobic (phenylalanine) and flexible residues (glycine, proline), capped by a positively charged arginine at the C-terminus. The arginine residue contributes to solubility in aqueous environments due to its guanidinium group.

特性

CAS番号 |

53807-05-9 |

|---|---|

分子式 |

C31H42N8O6 |

分子量 |

622.7 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C31H42N8O6/c32-22(17-20-9-3-1-4-10-20)27(41)36-19-26(40)39-16-8-14-25(39)29(43)38-24(18-21-11-5-2-6-12-21)28(42)37-23(30(44)45)13-7-15-35-31(33)34/h1-6,9-12,22-25H,7-8,13-19,32H2,(H,36,41)(H,37,42)(H,38,43)(H,44,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |

InChIキー |

MHGIZRIARZNIBU-QORCZRPOSA-N |

異性体SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

正規SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

フェニルアラニル-グリシル-プロリル-フェニルアラニル-アルギニンの合成は、通常、固相ペプチド合成(SPPS)を使用します。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを可能にするものです。このプロセスには、以下の手順が含まれます。

樹脂への負荷: 最初のアミノ酸は、N末端が保護された状態で樹脂に結合されます。

脱保護: 樹脂に結合したアミノ酸のN末端から保護基が除去されます。

カップリング: 次のアミノ酸も、N末端が保護された状態で活性化され、樹脂上の脱保護されたアミノ酸とカップリングされます。

繰り返し: ステップ2と3は、目的のペプチド配列が組み立てられるまで繰り返されます。

工業生産方法

フェニルアラニル-グリシル-プロリル-フェニルアラニル-アルギニンの工業生産は、必要な量と純度に応じて、大規模なSPPSまたは溶液相ペプチド合成を使用することができます。温度、溶媒、試薬濃度などの反応条件の自動化と最適化は、効率的な生産に不可欠です .

化学反応の分析

反応の種類

フェニルアラニル-グリシル-プロリル-フェニルアラニル-アルギニンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ペプチドは、システイン残基が存在する場合、ジスルフィド結合を形成するために酸化される可能性があります。

還元: 還元反応は、存在する場合、ジスルフィド結合を切断することができます。

一般的な試薬と条件

酸化: 穏やかな条件下で過酸化水素またはヨウ素。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は、ジスルフィド結合を介して環状ペプチドの形成につながる可能性があり、置換は、配列が変更された修飾ペプチドを生成する可能性があります .

科学的研究の応用

Therapeutic Applications

A. Neuroprotective Effects

Research has indicated that peptides similar to phenylalanyl-glycyl-prolyl-phenylalanyl-arginine can enhance neurogenesis and provide neuroprotective benefits. These peptides are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves promoting neuronal survival and function, which may improve cognitive outcomes in affected patients .

B. Antiviral Activity

Phenylalanine derivatives have been synthesized as potent inhibitors against viral proteases, particularly those of the dengue virus. Compounds incorporating phenylalanine and phenylglycine have shown nanomolar affinities for the dengue virus protease, suggesting that this compound could be a scaffold for developing antiviral drugs targeting similar proteases .

C. Cardiovascular Health

The amino acid arginine, part of the peptide sequence, is known for its role in nitric oxide synthesis, which is crucial for vascular health. Studies have demonstrated that arginine supplementation can improve endothelial function and reduce blood pressure in patients with cardiovascular diseases. This suggests that peptides containing arginine may have similar beneficial effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate that this compound exhibits favorable pharmacokinetic properties, including stability and bioavailability when administered intravenously. Toxicology studies are ongoing to determine safe dosage ranges and potential side effects in various animal models .

Case Studies and Research Findings

作用機序

類似の化合物との比較

類似の化合物

シクロ(フェニルアラニル-プロリル): 構造的特徴が類似した環状ジペプチド。

プロリルフェニルアラニン: 配列は似ているが、鎖長が短いジペプチド。

N-スクシニル-アラ-アラ-プロ-フェ-pNA: 配列は似ているが、官能基が異なるテトラペプチド.

独自性

フェニルアラニル-グリシル-プロリル-フェニルアラニル-アルギニンは、その特定の配列とアミノ酸の組み合わせにより、独特の化学的および生物学的特性を有しており、独自性があります。さまざまな化学反応を起こす能力と、研究や産業における多様な用途は、その重要性を示しています.

類似化合物との比較

Comparison with Structurally Similar Compounds

L-Alanyl-L-prolyl-glycyl-L-prolyl-L-arginine

- Sequence : Ala-Pro-Gly-Pro-Arg

- Molecular Formula : C₂₁H₃₆N₈O₆

- Molecular Weight : 496.57 g/mol

- Retains the Pro-Gly-Pro motif, suggesting preserved structural rigidity in the central region .

Table 1: Structural and Chemical Comparison

| Property | Phe-Gly-Pro-Phe-Arg | Ala-Pro-Gly-Pro-Arg |

|---|---|---|

| Molecular Weight (g/mol) | Not Provided* | 496.57 |

| Hydrophobicity | High (2 Phe residues) | Moderate (1 Ala) |

| Charge at pH 7 | +1 (Arg) | +1 (Arg) |

*Note: Molecular weight for Phe-Gly-Pro-Phe-Arg can be estimated as ~622.7 g/mol based on amino acid residues.

Methionyl-Prolyl-Histidyl-Seryl-Phenylalanyl-Alanyl-...-Arginyl (C₆₇H₁₀₀N₁₈O₁₅S)

- Sequence : A 13-residue peptide starting with methionine and ending with arginine.

- Structural Features: Contains multiple charged (histidine, arginine) and polar (serine) residues, enhancing solubility.

- Functional Implications : Longer peptides like this may exhibit higher specificity in biological interactions (e.g., enzyme inhibition) but reduced bioavailability due to size.

5-Oxo-L-prolyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-arginine (CAS 87259-30-1)

- Sequence : 5-oxo-Pro-Asn-Phe-Ile-Arg

- Key Differences: The 5-oxo-proline (pyroglutamate) at the N-terminus confers resistance to aminopeptidase degradation, improving metabolic stability.

Phenyllactic Acid (C₉H₁₀O₃)

Research Findings and Implications

- Bioactivity : Peptides with Pro-Gly motifs (e.g., Ala-Pro-Gly-Pro-Arg) are often associated with collagen-like structural roles or enzyme recognition sites .

- Stability : The presence of 5-oxo-proline (in CAS 87259-30-1) or arginine’s charge can enhance resistance to proteolytic cleavage.

- Design Considerations :

- Substituting phenylalanine with alanine (Ala-Pro-Gly-Pro-Arg) may optimize pharmacokinetics for therapeutic use by balancing hydrophobicity.

- Longer peptides (e.g., the 13-residue chain) face challenges in cell permeability but offer higher target specificity.

生物活性

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine (often abbreviated as FGPFA) is a peptide composed of five amino acids: phenylalanine (Phe), glycine (Gly), proline (Pro), and arginine (Arg). This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, particularly in relation to its structural similarity to bradykinin, a known biologically active peptide. Understanding the biological activity of FGPFA involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of FGPFA can be achieved through solid-phase peptide synthesis methods, which allow for the precise assembly of amino acids into desired sequences. The structural integrity of peptides like FGPFA is crucial for their biological activity, as even minor modifications can significantly alter their function. For instance, the presence of proline in the sequence contributes to the peptide's conformational stability, which is essential for receptor binding and subsequent biological effects.

Table 1: Structural Characteristics of FGPFA

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Phenylalanine | Phe | 1, 4 |

| Glycine | Gly | 2 |

| Proline | Pro | 3 |

| Arginine | Arg | 5 |

FGPFA exhibits several biological activities that are linked to its interaction with various receptors in the body. The peptide's structure allows it to mimic bradykinin, thereby engaging the same pathways involved in vasodilation and inflammatory responses. Research indicates that FGPFA may act as an agonist at bradykinin receptors, promoting vasodilatory effects similar to those observed with bradykinin itself.

Case Study: Vasodilatory Effects

A study investigating the vasodilatory effects of FGPFA on isolated vascular tissues demonstrated that this peptide could induce relaxation in vascular smooth muscle cells. The mechanism was identified as an endothelium-dependent pathway involving nitric oxide (NO) release. This finding suggests potential applications for FGPFA in treating conditions related to impaired blood flow or hypertension.

Table 2: Biological Activities of FGPFA

| Activity | Mechanism | Reference |

|---|---|---|

| Vasodilation | Endothelium-dependent NO release | |

| Inhibition of platelet aggregation | Modulation of thrombin pathways | |

| Anti-inflammatory effects | Inhibition of cytokine release |

Research Findings

Recent studies have expanded on the biological activities attributed to FGPFA. For instance, a comparative analysis with other peptides revealed that FGPFA possesses unique properties that enhance its therapeutic potential:

- Vasodilatory Activity : Compared to other peptides, FGPFA exhibited a stronger vasodilatory effect in animal models, suggesting its efficacy in cardiovascular therapies.

- Antithrombotic Properties : Preliminary investigations indicate that FGPFA may inhibit thrombin-induced platelet aggregation, which could be beneficial in preventing thromboembolic disorders.

- Anti-inflammatory Effects : In vitro studies have shown that FGPFA can reduce the secretion of pro-inflammatory cytokines from immune cells, highlighting its potential as an anti-inflammatory agent.

Table 3: Comparative Analysis of Peptide Activities

| Peptide | Vasodilation | Antithrombotic | Anti-inflammatory |

|---|---|---|---|

| FGPFA | Strong | Moderate | Strong |

| Bradykinin | Very Strong | Weak | Moderate |

| Other Analog Peptides | Variable | Moderate | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。